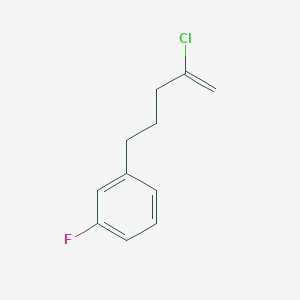
2-Chloro-5-(3-fluorophenyl)-1-pentene
Vue d'ensemble
Description
Boronic acids and their derivatives, such as “2-Chloro-5-(3-fluorophenyl)-1-pentene”, have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The application of these compounds in synthetic chemistry is due to their versatile reactivity, stability, and low toxicity .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-Chloro-5-fluorophenol, have been documented in databases like PubChem .Applications De Recherche Scientifique
Catalytic Dehydrohalogenation : 1-halogenated pentenes, such as 2-Chloro-5-(3-fluorophenyl)-1-pentene, can be catalytically dehydrohalogenated to yield different isomers of pentene. This process utilizes molecular Nb, Mo, Ta, and W halide clusters as catalysts, which are effective in helium or hydrogen streams (Kamiguchi et al., 2003).
Hydroisomerization of Olefins : Tris(triphenylphosphine)rhodium (I) halides can catalyze the isomerization of olefins like 2-pentene, which includes compounds similar to 2-Chloro-5-(3-fluorophenyl)-1-pentene. The process results in various isomers of pentene under specific conditions (Bond & Hillyard, 1968).
Influence on Catalyst Selectivity : The selectivity of catalysts in reactions involving 1-pentene isomers is significantly influenced by the molecular congestion at active sites. Different nickel and platinum catalysts were tested to determine how the cis:trans ratio in the resulting 2-pentene is affected (McMunn et al., 1978).
Monomer-Isomerization Polymerization : 5-Phenyl-2-pentene undergoes monomer-isomerization polymerization with TiCl3–R3Al catalysts, resulting in polymers consisting exclusively of 5-phenyl-1-pentene unit. This demonstrates the potential for polymer synthesis from isomerized pentene compounds (Endo et al., 1986).
Reactions with Perfluoro-2-methyl-2-pentene : Perfluoro-2-methyl-2-pentene reacts with various compounds to give Michaeltype addition products, highlighting the reactivity of similar pentene compounds in various chemical reactions (Yanagida et al., 1981).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloropent-4-enyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHRPBSJWNUNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluorophenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



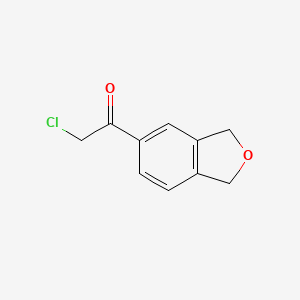
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)
![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421442.png)
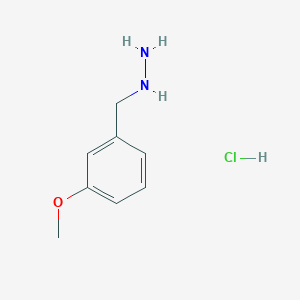
![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)
![12-Oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-13-one](/img/structure/B1421448.png)
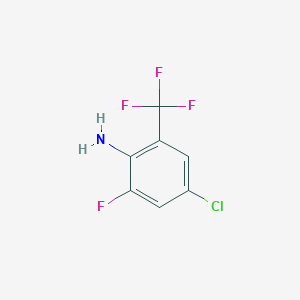
![7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1421450.png)
![[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1421451.png)
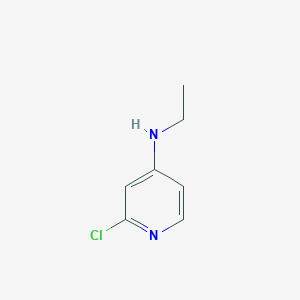
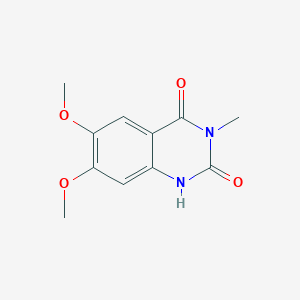
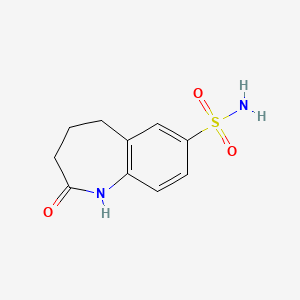
![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)